molecular formula C23H14F3N3OS2 B304127 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

カタログ番号 B304127
分子量: 469.5 g/mol
InChIキー: ZJSONEAANSVTDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases.

作用機序

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide works by inhibiting the activity of BTK, a key protein involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which are important for the immune system's response to infection and disease. By inhibiting BTK, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of cancer cell growth and immune cell activation. 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to induce apoptosis (cell death) in cancer cells, further inhibiting tumor growth. In preclinical studies, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been well-tolerated with no significant adverse effects observed.

実験室実験の利点と制限

One of the main advantages of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. However, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide's potency may also lead to potential limitations, such as the development of drug resistance and the need for combination therapy.

将来の方向性

For 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide research include the investigation of its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to understand the mechanisms of drug resistance and to identify biomarkers that can predict treatment response. The development of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide analogs with improved pharmacokinetic properties and reduced toxicity is also an area of ongoing research.

合成法

The synthesis of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-5-nitropyridine with 2-thiophenecarboxaldehyde, followed by the reaction with 2-naphthylamine and trifluoromethylthiophene-2-carboxylic acid. The final product is obtained after purification and isolation through column chromatography.

科学的研究の応用

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases. In preclinical studies, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown promising results in inhibiting the growth of cancer cells, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also shown potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.

特性

製品名

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

分子式

C23H14F3N3OS2

分子量

469.5 g/mol

IUPAC名

3-amino-N-naphthalen-2-yl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H14F3N3OS2/c24-23(25,26)15-11-16(17-6-3-9-31-17)29-22-18(15)19(27)20(32-22)21(30)28-14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,27H2,(H,28,30)

InChIキー

ZJSONEAANSVTDP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

正規SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。